REACTION_CXSMILES
|
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[C@@H]1(N)CCCC[C@H]1N.CCCCCCCCCCCC.I[C:30]1[S:31][CH:32]=[CH:33][CH:34]=1.[NH:35]1[CH2:39][CH2:38][CH2:37][C:36]1=[O:40]>[Cu]I.O1CCOCC1>[S:31]1[CH:32]=[CH:33][CH:34]=[C:30]1[N:35]1[CH2:39][CH2:38][CH2:37][C:36]1=[O:40] |f:0.1.2.3|
|
Name
|
|
Quantity
|
13 μL
|
Type
|
reactant
|
Smiles
|
[C@@H]1([C@@H](CCCC1)N)N
|
Name
|
|
Quantity
|
235 μL
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC
|
Name
|
|
Quantity
|
115 μL
|
Type
|
reactant
|
Smiles
|
IC=1SC=CC1
|
Name
|
|
Quantity
|
94 μL
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
K3PO4
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
CuI
|
Quantity
|
2 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred magnetically at 110° C. for 23 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
CUSTOM
|
Details
|
The Schlenk tube was sealed
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica gel (2×15 cm; hexane-ethyl acetate 1:1; 20 mL fractions)
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 174 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |